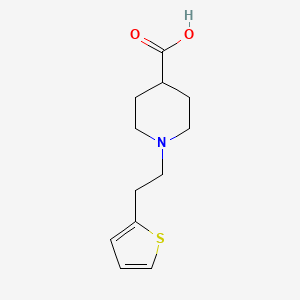

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a thiophene ring connected via an ethyl linker to the piperidine nitrogen, with a carboxylic acid group at the 4-position. This structure combines the conformational flexibility of the piperidine ring with the aromatic and electronic properties of the thiophene moiety. Such hybrids are common in medicinal chemistry, where the carboxylic acid group often serves as a hydrogen-bond donor/acceptor for target interactions, while the thiophene-ethyl chain may enhance lipophilicity or participate in π-stacking interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Attachment of the Piperidine Ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions.

Coupling of Thiophene and Piperidine Rings: The final step involves coupling the thiophene and piperidine rings through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: Both the thiophene and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophene and piperidine compounds.

Scientific Research Applications

Antiviral Activity

Recent research has identified thiophene derivatives, including those with piperidine structures, as promising antiviral agents. A notable study demonstrated that compounds featuring a thiophene scaffold exhibited potent activity against Ebola virus pseudotypes, with effective concentrations in the micromolar range. The presence of the piperidine moiety was crucial for maintaining antiviral activity, indicating that modifications to this structure could enhance efficacy against viral infections .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene 1 | 0.5 ± 0.1 | 10 ± 2 | 20 |

| Thiophene 2 | 0.3 ± 0.05 | 8 ± 1 | 26.67 |

| Thiophene 3 | 0.4 ± 0.1 | 12 ± 3 | 30 |

Treatment of Glaucoma

Another significant application of compounds related to 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is in the treatment of glaucoma. Research has indicated that certain derivatives can act as soluble guanylate cyclase (sGC) activators, which are beneficial in lowering intraocular pressure (IOP). This is critical for managing glaucoma and ocular hypertension, conditions characterized by elevated IOP leading to optic nerve damage and vision loss .

Case Study: Efficacy in Reducing IOP

- A study involving animal models showed that administration of sGC activators resulted in a statistically significant reduction in IOP over a sustained period, demonstrating the therapeutic potential of these compounds in managing glaucoma.

Analgesic Properties

Compounds derived from piperidine structures have also been explored for their analgesic properties. For instance, several analogs have been synthesized and evaluated for their potency as analgesics, particularly within the context of opioid receptor modulation . The pharmacological profile indicates that these compounds may provide effective pain relief while minimizing side effects associated with traditional opioids.

Antitumor Activity

The structural features of thiophene and piperidine have been linked to antitumor activity as well. Research has suggested that certain derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. By reactivating gene expression through HDAC inhibition, these compounds may offer a novel approach to cancer therapy .

Table 2: HDAC Inhibition Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Piperidine A | 0.15 | HDAC inhibition |

| Piperidine B | 0.25 | HDAC inhibition |

| Piperidine C | 0.10 | HDAC inhibition |

Neuropharmacological Applications

The neuropharmacological potential of thiophene-piperidine derivatives has also been investigated, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems or exhibit neuroprotective properties, making them candidates for further exploration in neurotherapeutics .

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, while the piperidine ring can modulate the activity of neurotransmitters and other signaling molecules . These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

The following compounds share structural motifs with 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid but differ in substituents, leading to distinct physicochemical and biological properties.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Piperidine-4-carboxylic acid with an ethoxycarbonyl group at the 1-position.

- Key Differences : The ethoxycarbonyl ester replaces the thiophene-ethyl chain, reducing hydrogen-bonding capacity but increasing lipophilicity (log P: ~0.5 vs. ~1.2 for the target compound) .

- Properties : Higher cell permeability due to ester functionality, though lower acidity (pKa ~4.5 vs. ~2.8 for the carboxylic acid in the target compound) .

- Applications : Used as a prodrug intermediate or to modulate pharmacokinetics in drug design .

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

- Structure: Piperidine-4-carboxylic acid with a 4-chlorophenoxyacetyl group at the 1-position.

- Properties : Enhanced halogen bonding capability (due to Cl atom) and higher molecular weight (327.78 g/mol vs. 255.34 g/mol for the target compound) .

- Applications : Likely explored in antimicrobial or anti-inflammatory agents due to halogenated aromatic systems .

1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic Acid

- Structure : Piperidine-4-carboxylic acid with a thiophene-2-sulfonyl group at the 1-position.

- Key Differences : The sulfonyl group (vs. ethyl linker in the target compound) increases acidity (pKa ~1.5) and introduces strong electron-withdrawing effects, which may destabilize the piperidine ring conformation .

- Properties : Higher solubility in polar solvents (e.g., water: ~15 mg/mL vs. ~5 mg/mL for the target compound) due to sulfonyl polarity .

- Applications: Potential use in protease inhibition or as a sulfonamide-based drug precursor .

N-[4-(Methoxymethyl)-1-[2-(2-Thienyl)-ethyl]-4-piperidyl]propionanilide (THF-F)

- Structure : Piperidine with a thiophen-2-yl-ethyl group and a propionanilide substituent.

- Key Differences : The propionanilide group replaces the carboxylic acid, enabling opioid receptor binding (e.g., µ-opioid agonism) .

- Properties : Lower aqueous solubility but enhanced CNS penetration, critical for neuropharmacological activity .

1-(5-Amino-[1,3,4]thiadiazol-2-yl)-piperidine-4-carboxylic Acid Ethyl Ester

- Structure: Piperidine-4-carboxylic acid ethyl ester with a 5-amino-thiadiazole substituent.

- Key Differences : The thiadiazole ring (vs. thiophene) offers additional hydrogen-bonding sites (N-atoms), while the ethyl ester reduces acidity .

- Properties : Improved metabolic stability compared to carboxylic acids, suitable for oral drug formulations .

- Applications : Explored in kinase inhibitors or antimicrobial agents .

Comparative Data Table

Biological Activity

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a thiophenyl group and a carboxylic acid moiety. This structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, modifications to the piperidine structure have led to compounds that show cytotoxic effects against various cancer cell lines. A study indicated that certain piperidine derivatives had IC50 values ranging from 2.76 µM to 9.27 µM against specific human tumor cell lines, including ovarian and renal cancers .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | OVXF 899 | 2.76 |

| Derivative 2 | PXF 1752 | 9.27 |

| Derivative 3 | RXF 486 | 1.143 |

These results highlight the potential of piperidine derivatives in targeting cancer cells selectively while sparing normal cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. In vitro studies have shown that certain derivatives can inhibit mPGES-1 with IC50 values in the low micromolar range, demonstrating their potential as anti-inflammatory agents .

The biological activity of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is attributed to several mechanisms:

- Inhibition of Enzymes : The compound's ability to inhibit mPGES-1 suggests it may modulate prostaglandin synthesis, which is crucial in inflammation and cancer biology.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells. This was observed in studies where exposure to these compounds resulted in increased subG0/G1 fractions, indicative of apoptotic processes .

Case Study: Anticancer Effects on Cell Lines

In a detailed study evaluating the anticancer effects of various piperidine derivatives, researchers found that one specific derivative exhibited potent activity against multiple cancer cell lines:

- Cell Lines Tested : HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma).

- Results : The derivative showed IC50 values as low as 5.10 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Case Study: Inhibition of mPGES-1

Another significant study focused on the inhibition of mPGES-1 by the compound's derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives are often alkylated with piperidine intermediates under anhydrous conditions using catalysts like Pd(OAc)₂. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended to remove unreacted thiophene or piperidine residues .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and piperidine moiety (δ 2.5–3.5 ppm for methylene groups).

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) provide functional group validation.

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₂H₁₅NO₂S: 261.0825) ensures molecular formula accuracy .

Q. How does the compound’s logP value influence its solubility in aqueous vs. organic solvents?

- Methodological Answer : The logP value (estimated at ~1.2 via computational tools) indicates moderate hydrophobicity. Solubility testing in PBS (pH 7.4) vs. DMSO reveals preferential dissolution in polar aprotic solvents. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis, such as unexpected splitting in ¹H NMR spectra?

- Methodological Answer : Unexpected splitting may arise from conformational isomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Assess dynamic equilibria (e.g., chair-flipping in piperidine) by acquiring spectra at 25°C vs. −40°C.

- COSY/NOESY : Identify through-space couplings between thiophene and piperidine protons to confirm spatial proximity.

- Deuterated Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to rule out solvent-induced shifts .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electron density on the carboxylic acid group and thiophene’s sulfur atom.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability.

- Docking Studies : Use AutoDock Vina to evaluate binding affinities to biological targets (e.g., GABA receptors) based on piperidine’s conformational flexibility .

Q. How can researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Quality Control : Implement HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to verify purity (>98%) and detect trace impurities (e.g., thiophene oxidation byproducts).

- Stability Studies : Store the compound under inert gas (N₂) at −20°C to prevent carboxylic acid degradation.

- Dose-Response Replication : Use internal standards (e.g., reference inhibitors) to normalize IC₅₀ values across assays .

Q. What strategies mitigate toxicity risks during in vivo studies involving this compound?

- Methodological Answer :

- Acute Toxicity Screening : Conduct OECD 423 tests in rodents, monitoring for neurotoxicity (linked to piperidine derivatives) and hepatotoxicity.

- Metabolite Profiling : Identify phase I/II metabolites via LC-MS/MS to assess reactive intermediates (e.g., sulfoxide derivatives).

- Protective Formulations : Encapsulate the compound in PEGylated liposomes to reduce renal clearance and improve biodistribution .

Q. Data Contradiction and Validation

Q. How should researchers interpret conflicting logP values reported in different databases?

- Methodological Answer : Discrepancies arise from experimental (shake-flask method) vs. computational (XLogP3-AA) approaches. Validate experimentally via reversed-phase HPLC (C8 column, isocratic elution with MeOH/H₂O) and correlate retention times with reference compounds of known logP .

Q. What experimental designs are recommended to confirm the compound’s hypothesized mechanism of action?

- Methodological Answer :

- Knockout Models : Use CRISPR-edited cell lines lacking target receptors (e.g., GABAₐ) to isolate off-target effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate interactions with proposed biological targets.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration data with efficacy endpoints to establish exposure-response relationships .

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

1-(2-thiophen-2-ylethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H17NO2S/c14-12(15)10-3-6-13(7-4-10)8-5-11-2-1-9-16-11/h1-2,9-10H,3-8H2,(H,14,15) |

InChI Key |

PDNLVBHSPWQNND-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCC2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.